molecular formula C21H20ClN5O2 B2415958 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide CAS No. 1796946-02-5

3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide

Cat. No.: B2415958
CAS No.: 1796946-02-5
M. Wt: 409.87
InChI Key: DBOCARZQTRALDT-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide is a sophisticated synthetic small molecule designed for pharmaceutical and biochemical research. It features a unique hybrid structure combining two privileged heterocyclic scaffolds: an isoxazole and a pyrazolo[1,5-a]pyrimidine. Isoxazole rings are five-membered aromatic systems containing oxygen and nitrogen atoms, known to be present in numerous biologically active compounds and commercially available drugs. Their broad pharmaceutical spectrum is often attributed to the presence of electronegative heteroatoms capable of acting as hydrogen bond acceptors when interacting with biological targets . The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system of significant research interest. Derivatives of this scaffold have been investigated as potent modulators of various biological targets. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as useful for the inhibition of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), a critical protein in innate immunity and inflammation pathways . The molecule is presented as a carboxamide, linking the two heterocyclic systems with a flexible propyl chain spacer. This structural feature can influence the molecule's overall conformation and binding affinity. This product is intended for research purposes only, providing a valuable chemical tool for probing biological pathways, structure-activity relationships (SAR), and early-stage drug discovery projects. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5O2/c1-13-10-18-24-11-15(12-27(18)25-13)6-5-9-23-21(28)19-14(2)29-26-20(19)16-7-3-4-8-17(16)22/h3-4,7-8,10-12H,5-6,9H2,1-2H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOCARZQTRALDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide is a derivative of isoxazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • An isoxazole ring system.
  • A chlorophenyl moiety.
  • A pyrazolo-pyrimidine side chain.

These structural elements contribute to its biological properties, particularly its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, the compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects.

Cell Line IC50 (μg/ml) Mechanism of Action
MCF-7 (Breast)39.80Induction of apoptosis
HeLa (Cervical)15.48Cell cycle arrest
Hep3B (Liver)23.00Apoptosis and necrosis reduction

In particular, compounds similar to this derivative have been shown to induce apoptosis via modulation of key proteins such as Bcl-2 and p21^WAF-1, which are critical in regulating cell survival and proliferation .

Anti-inflammatory Activity

Isoxazole derivatives exhibit notable anti-inflammatory properties, primarily through selective inhibition of cyclooxygenase enzymes (COX). The compound's ability to selectively inhibit COX-2 over COX-1 suggests potential for treating inflammatory conditions with reduced gastrointestinal side effects.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various pathogens. Isoxazole derivatives typically demonstrate activity against bacteria and fungi by disrupting essential cellular processes.

Pathogen Activity
E. coliModerate inhibition
S. aureusSignificant inhibition
C. albicansModerate inhibition

These antimicrobial effects are attributed to their ability to interfere with microbial cell wall synthesis and protein biosynthesis .

Case Studies

  • Anticancer Efficacy in Mice Models : A study involving mice treated with the compound showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to enhanced apoptotic signaling pathways.
  • Inflammation Models : In models of acute inflammation, the compound significantly reduced markers such as prostaglandin E2 (PGE2), indicating effective anti-inflammatory action.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Modulation of Gene Expression : It affects the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Interference with Cellular Processes : By disrupting essential processes in pathogens, it exhibits antimicrobial effects.

Scientific Research Applications

Structural Features Table

FeatureDescription
Isoxazole RingProvides a heterocyclic structure that enhances biological activity
Chlorophenyl GroupIncreases lipophilicity and potential for interaction with biological targets
Pyrazolo[1,5-a]pyrimidineAssociated with anticancer properties and enzyme inhibition

Anticancer Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide exhibit significant anticancer activity. Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, the structural similarity with known anticancer agents suggests that this compound could act as a potent inhibitor of cancer cell lines.

Anti-inflammatory Properties

The compound may also serve as an anti-inflammatory agent. Molecular docking studies have suggested its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in mediating inflammatory responses. The presence of functional groups in the compound allows it to interact effectively with enzymes involved in inflammatory pathways.

Interaction Studies

Understanding the interactions of this compound with biological systems is essential for elucidating its pharmacological properties. Interaction studies can reveal how the compound binds to specific targets, influencing its efficacy and safety profile.

Similar Compounds

Research on related compounds has provided insights into the biological activities that may be expected from This compound . For example:

Compound NameStructural FeaturesBiological Activity
3-(4-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamideSimilar isoxazole and pyrazolo groupsAnticancer
3-(2-fluorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamideFluorine substitution instead of chlorinePotentially similar activity
3-(phenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamideNo halogen substitutionVarying biological profile

These studies highlight the importance of substituent effects on biological activity and provide a framework for future research on the target compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2-chlorophenyl)-5-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)isoxazole-4-carboxamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a thiol-containing intermediate (e.g., 1,3,4-oxadiazole-2-thiol derivatives) with alkyl halides in polar aprotic solvents like DMF, using K₂CO₃ as a base at room temperature . For pyrazolo[1,5-a]pyrimidine intermediates, refluxing in pyridine with amine-containing reagents (e.g., 3-aminopropyl derivatives) is effective, followed by neutralization and recrystallization for purification .

Q. How can researchers optimize reaction yields for intermediates like 2-methylpyrazolo[1,5-a]pyrimidin-6-yl derivatives?

  • Methodological Answer : Yield optimization requires careful control of stoichiometry (e.g., 1.1 mmol alkyl halide per 1 mmol thiol) and reaction time. Statistical Design of Experiments (DoE) minimizes trial-and-error by systematically varying parameters (e.g., temperature, solvent ratio) and analyzing their impact on yield . For example, ICReDD’s computational reaction path search methods reduce experimental iterations by predicting optimal conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms substituent positions and connectivity, while mass spectrometry (EI-MS) validates molecular weight and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like amides (C=O stretch ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry enhance the design of reactions involving pyrazolo[1,5-a]pyrimidine and isoxazole systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and energetics to predict regioselectivity in heterocyclic couplings. ICReDD integrates these with information science to prioritize experimental conditions, such as solvent polarity effects on pyrazolo-pyrimidine alkylation . Molecular docking studies further elucidate interactions with biological targets (e.g., kinase inhibitors) .

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